molecular formula C8F17CHO<br>C9HF17O B14492566 (Perfluorooctane)-1-carbaldehydle CAS No. 63967-40-8

(Perfluorooctane)-1-carbaldehydle

Cat. No.: B14492566
CAS No.: 63967-40-8
M. Wt: 448.08 g/mol
InChI Key: OLALBODTPKELPY-UHFFFAOYSA-N
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Description

(Perfluorooctane)-1-carbaldehyde is a synthetic organic compound belonging to the class of perfluoroalkyl substances (PFAS). These compounds are characterized by their fully fluorinated carbon chains, which impart unique chemical properties such as high thermal stability, resistance to degradation, and hydrophobicity. (Perfluorooctane)-1-carbaldehyde is used in various industrial applications due to its chemical stability and unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Perfluorooctane)-1-carbaldehyde typically involves the fluorination of octane derivatives. One common method is the electrochemical fluorination (ECF) process, where octane is subjected to electrochemical reactions in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the formation of perfluorooctane. The subsequent oxidation of perfluorooctane using appropriate oxidizing agents yields (Perfluorooctane)-1-carbaldehyde.

Industrial Production Methods

Industrial production of (Perfluorooctane)-1-carbaldehyde often employs large-scale electrochemical fluorination reactors. These reactors are designed to handle the corrosive nature of hydrogen fluoride and ensure efficient fluorination of octane. The resulting perfluorooctane is then oxidized using industrial oxidizing agents under controlled conditions to produce (Perfluorooctane)-1-carbaldehyde.

Chemical Reactions Analysis

Types of Reactions

(Perfluorooctane)-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form perfluorooctanoic acid.

    Reduction: Reduction of the aldehyde group can yield perfluorooctanol.

    Substitution: The fluorinated carbon chain can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute fluorine atoms.

Major Products

    Oxidation: Perfluorooctanoic acid.

    Reduction: Perfluorooctanol.

    Substitution: Various substituted perfluorooctane derivatives.

Scientific Research Applications

(Perfluorooctane)-1-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other perfluorinated compounds.

    Biology: Studied for its interactions with biological membranes due to its hydrophobic nature.

    Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to interact with lipid membranes.

    Industry: Utilized in the production of surfactants, lubricants, and coatings due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (Perfluorooctane)-1-carbaldehyde involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with lipid membranes, proteins, and enzymes due to its hydrophobic nature.

    Pathways Involved: It can affect cellular processes by altering membrane fluidity and permeability, impacting signal transduction pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • Perfluorooctanoic acid (PFOA)
  • Perfluorooctane sulfonate (PFOS)
  • Perfluorononanoic acid (PFNA)
  • Perfluorohexane sulfonate (PFHxS)

Uniqueness

(Perfluorooctane)-1-carbaldehyde is unique due to its aldehyde functional group, which allows it to undergo specific chemical reactions that other similar compounds may not. This functional group also enables its use as a versatile intermediate in the synthesis of various perfluorinated derivatives.

Properties

CAS No.

63967-40-8

Molecular Formula

C8F17CHO
C9HF17O

Molecular Weight

448.08 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanal

InChI

InChI=1S/C9HF17O/c10-2(11,1-27)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26/h1H

InChI Key

OLALBODTPKELPY-UHFFFAOYSA-N

Canonical SMILES

C(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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